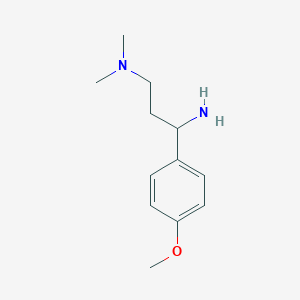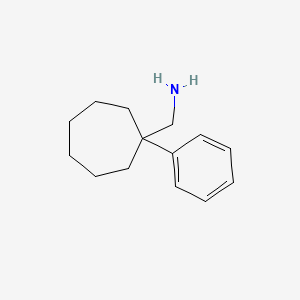![molecular formula C13H17N3 B3307682 2-[(piperazin-1-yl)methyl]-1H-indole CAS No. 933720-04-8](/img/structure/B3307682.png)
2-[(piperazin-1-yl)methyl]-1H-indole
Overview
Description
“2-[(piperazin-1-yl)methyl]-1H-indole” is a compound that contains a piperazine moiety . Piperazine derivatives have been used in the design and synthesis of various potent anti-tubercular agents .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of numerous studies. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a piperazine ring attached to an indole group. The empirical formula is C8H12N4 .Scientific Research Applications
2-[(piperazin-1-yl)methyl]-1H-indole has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. This compound has been found to inhibit the growth of various cancer cells, including leukemia, prostate cancer, and breast cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs.
This compound has also been studied for its potential use in the treatment of diabetes. It has been found to improve insulin sensitivity and glucose uptake in cells, which could potentially lead to the development of new diabetes treatments.
Furthermore, this compound has been found to have potential applications in the treatment of cardiovascular diseases. It has been shown to reduce inflammation and improve cardiac function in animal models of heart failure.
Mechanism of Action
Target of Action
The primary target of 2-[(piperazin-1-yl)methyl]-1H-indole is the Hepatitis C Virus (HCV) E1 protein . The E1 protein is a key component of the HCV, playing a crucial role in the virus’s entry into host cells .
Mode of Action
The compound interacts with the HCV E1 protein, exerting an inhibitory effect on the virus entry stage . This interaction disrupts the normal function of the E1 protein, thereby preventing the virus from successfully entering and infecting host cells .
Biochemical Pathways
It is known that the compound’s interaction with the hcv e1 protein disrupts the virus’s life cycle, specifically the entry stage . This disruption can prevent the virus from replicating within host cells, thereby limiting the spread of the infection .
Result of Action
The primary result of the action of this compound is the inhibition of HCV entry into host cells . By targeting the HCV E1 protein, the compound prevents the virus from initiating an infection, which can limit the spread of the virus within the host .
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(piperazin-1-yl)methyl]-1H-indole is its specificity for this compound kinase. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation of this compound is its low solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for the study of 2-[(piperazin-1-yl)methyl]-1H-indole. One area of research is the development of more potent and selective inhibitors of this compound kinase. Another potential direction is the investigation of the role of this compound in other diseases, such as neurodegenerative diseases. Additionally, the use of this compound as a biomarker for cancer diagnosis and prognosis is an area of active research.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule inhibitor that has potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases. Its specificity for this compound kinase allows for targeted inhibition of cancer cells, and it has been found to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, the study of this compound continues to hold promise for the development of new treatments for a variety of diseases.
properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-11(3-1)9-12(15-13)10-16-7-5-14-6-8-16/h1-4,9,14-15H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDSBRUMFDTCKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine](/img/structure/B3307601.png)

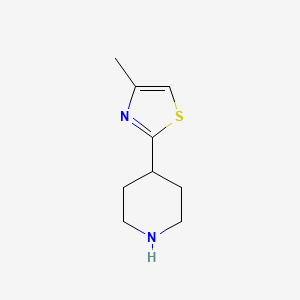
![Octahydrofuro[3,4-b]pyridine](/img/structure/B3307617.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3307629.png)
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine](/img/structure/B3307631.png)
![1H-Benzo[D]imidazole-7-acetic acid](/img/structure/B3307642.png)
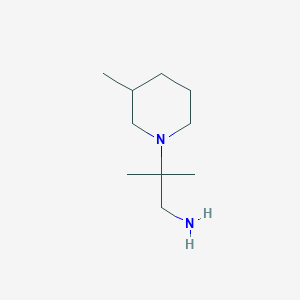

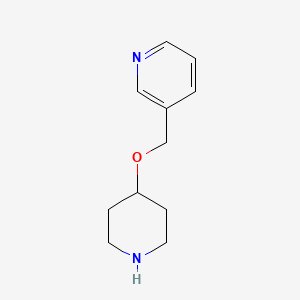

![Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine](/img/structure/B3307688.png)
